molecular formula C6H11Cl2N3O B6609051 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one dihydrochloride CAS No. 2866317-82-8

2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one dihydrochloride

Cat. No.: B6609051
CAS No.: 2866317-82-8
M. Wt: 212.07 g/mol
InChI Key: YOAOBVLWDNEOTA-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one dihydrochloride is a synthetic organic compound characterized by a ketone backbone substituted with an amino group and a methylated imidazole ring. The dihydrochloride salt form enhances its solubility in aqueous and polar solvents, making it suitable for pharmaceutical and biochemical applications. The compound’s structure features a planar imidazole ring, which may contribute to π-π stacking interactions in biological systems, and a primary amine group that facilitates hydrogen bonding.

Properties

IUPAC Name

2-amino-1-(3-methylimidazol-4-yl)ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-9-4-8-3-5(9)6(10)2-7;;/h3-4H,2,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAOBVLWDNEOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The reaction conditions are optimized to include various functional groups, ensuring the desired substitution patterns around the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the keto group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted imidazole compounds.

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Moieties

Imidazole-containing compounds are widely studied due to their bioactivity. Key comparisons include:

Compound Substituents Molecular Formula Key Properties
2-Amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one dihydrochloride 1-methylimidazole, amino, ketone (dihydrochloride) C₆H₁₀N₃O·2HCl High solubility, potential CNS activity (inferred from amine group)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Nitro, chloromethyl, dimethylimidazole C₁₂H₁₂ClN₃O₂ Antimicrobial activity (common in nitroimidazoles like metronidazole)
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) Bromo, dimethoxyphenyl, amino ketone C₁₀H₁₂BrNO₃ Psychoactive properties (serotonin receptor modulation)

Key Findings :

  • Bioactivity: The dihydrochloride salt’s amino-ketone-imidazole structure contrasts with bk-2C-B’s phenethylamine backbone, which is linked to hallucinogenic effects . Nitroimidazoles (e.g., ) exhibit antimicrobial action via free radical generation, a mechanism unlikely in the target compound due to the absence of a nitro group .
  • Solubility : The dihydrochloride form likely surpasses neutral analogs (e.g., bk-2C-B) in aqueous solubility, critical for drug formulation.
Stability and Degradation
  • Pyrolysis studies of bk-2C-B reveal degradation into brominated phenethylamines, whereas imidazole derivatives (e.g., ) show thermal stability due to aromatic ring systems . The dihydrochloride salt’s stability under physiological conditions remains unstudied but may parallel other hydrochloride salts.

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